molecular formula C14H18ClNO B255722 2-chloro-N-(2-methylcyclohexyl)benzamide

2-chloro-N-(2-methylcyclohexyl)benzamide

Cat. No.: B255722
M. Wt: 251.75 g/mol
InChI Key: GSLAYCGLDVERIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methylcyclohexyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 2-methylcyclohexylamine moiety. The compound’s structure combines a halogenated aromatic ring with a bulky alicyclic substituent, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-chloro-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H18ClNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,2,5-6,9H2,1H3,(H,16,17)

InChI Key

GSLAYCGLDVERIV-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituents on the Benzamide Ring

  • The dihedral angle between the benzamide and methoxyphenyl rings (79.2°) suggests a non-planar conformation, which may reduce stacking interactions but improve membrane permeability .
  • 2-Chloro-N-(5-nitrothiazol-2-yl)benzamide () : The nitro-thiazole group adds hydrogen-bond acceptor sites, likely increasing binding affinity in pesticidal targets (e.g., enzyme active sites). This compound is used as a pharmaceutical intermediate, emphasizing the role of heterocyclic substituents in bioactivity .

N-Substituent Variations

  • Similar cyclohexyl-containing analogs, such as 2-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (), demonstrate that bulky substituents can improve stability and target selectivity in agrochemicals .
  • 2-Chloro-N-(cyclopentyl(phenyl)methyl)benzamide () : The cyclopentyl-phenylmethyl group combines alicyclic and aromatic features, likely enhancing hydrophobic interactions in biological systems. This contrasts with the purely alicyclic 2-methylcyclohexyl group, which may prioritize steric effects over π-π interactions .

Physicochemical Properties

The following table summarizes key properties of selected analogs:

Compound Name Molecular Weight Melting Point (°C) logP Key Substituents Application Reference
2-Chloro-N-(4-methoxyphenyl)benzamide 261.71 Not reported ~3.0 4-OCH₃, 2-Cl Pharmaceutical
2-Chloro-N-(5-nitrothiazol-2-yl)benzamide 297.72 Not reported ~2.5 5-nitrothiazol-2-yl, 2-Cl Pesticidal intermediate
2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide 306.70 Not reported 3.27 2-OCH₃, 5-NO₂, 2-Cl Research chemical
2-Chloro-N-(2-methylcyclohexyl)benzamide* ~265.78 Not reported ~3.8† 2-methylcyclohexyl, 2-Cl Inferred: Agrochemistry -

*Predicted data for the target compound. †Estimated based on cyclohexyl analogs .

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